molecular formula C13H13NO3S B5826937 N-(benzyloxy)benzenesulfonamide CAS No. 5185-79-5

N-(benzyloxy)benzenesulfonamide

Cat. No.: B5826937
CAS No.: 5185-79-5
M. Wt: 263.31 g/mol
InChI Key: VQVLJQFQBMMOCS-UHFFFAOYSA-N
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Description

N-(Benzyloxy)benzenesulfonamide is a specialized chemical reagent offering researchers a versatile building block for chemical synthesis and discovery. This compound belongs to a class of N-alkoxybenzenesulfonamides, which are of significant interest in the development of novel pharmacologically active molecules. Diaryl acylsulfonamides, which share a similar sulfonamide core, are known as potent antitumor agents against a broad spectrum of human tumor xenografts in preclinical studies . The molecular structure incorporates a benzenesulfonamide group linked to a benzyloxy moiety, making it a potential precursor in organic synthesis and medicinal chemistry for constructing more complex molecules. Researchers utilize this family of compounds to study hydrogen-bonding patterns and molecular conformation in crystal structures, which can inform the design of materials and pharmaceuticals . The product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-phenylmethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-18(16,13-9-5-2-6-10-13)14-17-11-12-7-3-1-4-8-12/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVLJQFQBMMOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966178
Record name N-(Benzyloxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5185-79-5
Record name N-(Benzyloxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxy)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with benzyloxyamine. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(benzyloxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and are conducted under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

Scientific Research Applications

N-(benzyloxy)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzyloxy)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis. The compound’s ability to interact with other enzymes and proteins is also being investigated.

Comparison with Similar Compounds

Progesterone Receptor (PR) Antagonism

In a study of N-(4-phenoxyphenyl)benzenesulfonamide derivatives (), the benzyloxy derivative (Compound 39) exhibited moderate PR-antagonistic activity (IC₅₀ = 120 nM), outperforming methoxy derivatives (e.g., Compound 38, IC₅₀ = 450 nM) but underperforming isopropyl (Compound 36, IC₅₀ = 25 nM) and benzyl derivatives (Compound 37, IC₅₀ = 40 nM) . This suggests that bulky substituents (e.g., isopropyl) enhance steric interactions with the PR ligand-binding domain, while benzyloxy groups offer a balance between size and electronic effects.

Table 1: PR-Antagonistic Activity of Selected Derivatives

Compound Substituent IC₅₀ (nM)
36 Isopropyl 25
37 Benzyl 40
39 Benzyloxy 120
38 Methoxy 450
Multitarget Anti-Inflammatory Activity

Benzyloxy pyridazine derivatives (e.g., 5a) demonstrated dual inhibition of carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) () . The benzyloxy group appended to the pyridazinone scaffold improved hydrophobic interactions with enzyme pockets, achieving IC₅₀ values of 0.8–1.2 µM for CA isoforms. In contrast, unsubstituted pyridazine analogs showed reduced potency (IC₅₀ > 10 µM), highlighting the critical role of the benzyloxy group in target engagement.

Anthelmintic Activity

N-(Benzyloxy)-4-(pentyloxy)benzamide (BLK127) exhibited anthelmintic activity against Haemonchus contortus (LC₅₀ = 12 µM) (–8) .

Traditional Alkylation Methods

Benzyloxy sulfonamides are typically synthesized via nucleophilic substitution. For example, benzyl bromide derivatives react with sulfonamide precursors in DMF with potassium carbonate () . Yields for benzyloxy pyridazine derivatives (e.g., 5a ) range from 55–68% () , comparable to methoxy analogs but lower than chloro or nitro derivatives (75–90%).

Physicochemical Properties

Solubility and Lipophilicity

The benzyloxy group increases logP by ~2.0 compared to hydroxyl or methoxy groups, as seen in capsaicin analogs () . For N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide, replacing the benzyloxy group with a benzodioxole ring reduced logP from 3.5 to 2.8, correlating with lower membrane permeability .

Crystallographic Features

X-ray diffraction of benzyloxy derivatives () revealed intermolecular hydrogen bonds (N–H⋯O, 2.945 Å) and π-π stacking between aromatic rings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(benzyloxy)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves alkylation or coupling reactions. For example, alkylation of sulfonamide precursors with benzyl bromide under basic conditions (e.g., NaH in THF at 0°C) is a standard approach . Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used for amide bond formation .
  • Optimization : Yield improvements are achieved via recrystallization (hexane/EtOAc mixtures) or column chromatography . Temperature control (0°C to room temperature) and inert atmospheres minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify chemical environments, such as benzyloxy groups (δ\delta 4.5–5.0 ppm for OCH2_2Ph) and sulfonamide protons (δ\delta 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How is the biological activity of this compound screened in vitro?

  • Assays :

  • Enzyme Inhibition : Kinetic studies using fluorogenic substrates (e.g., NLRP3 inflammasome inhibition assays) .
  • Cytotoxicity : MTT assays on cell lines (e.g., cancer cells) to evaluate IC50_{50} values .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence quenching to measure target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations to avoid solvent interference) .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., trifluoromethoxy vs. methoxy groups) to isolate activity-contributing moieties .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding pose variations caused by subtle structural differences .

Q. What strategies improve synthetic yield and purity of this compound in multi-step reactions?

  • Key Steps :

  • Intermediate Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes unreacted starting materials .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in aryl-alkyl bond formation .
  • Kinetic Monitoring : TLC or in-situ IR tracks reaction progress to halt at optimal conversion .

Q. How are reaction mechanisms elucidated for this compound derivatives?

  • Techniques :

  • Isotopic Labeling : 18O^{18}\text{O}-labeling in sulfonamide hydrolysis traces oxygen migration pathways .
  • DFT Calculations : B3LYP/6-311++G(d,p) models predict transition states and tautomerization energetics (e.g., enol-imine vs. keto-amine forms) .
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} to identify rate-determining steps in radical-mediated reactions .

Q. What role does this compound play in drug discovery pipelines?

  • Applications :

  • Lead Optimization : SAR studies prioritize derivatives with enhanced solubility (e.g., hydrochloride salts ) or metabolic stability.
  • Target Validation : CRISPR/Cas9 knockout models confirm specificity for enzymes like carbonic anhydrase or NLRP3 .
  • Toxicity Profiling : Ames II testing evaluates mutagenicity (cf. benzyl chloride as a benchmark) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(benzyloxy)benzenesulfonamide

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